molecular formula C11H14Cl2N2O3S B1620639 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride CAS No. 728864-78-6

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1620639
CAS No.: 728864-78-6
M. Wt: 325.2 g/mol
InChI Key: ZSXCLHFMEMQGBH-UHFFFAOYSA-N
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Description

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a butylureido group attached to a chlorobenzenesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-butylurea. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; solvents like dichloromethane or acetonitrile; reaction temperatures ranging from room temperature to 50°C.

    Hydrolysis: Water or aqueous base; room temperature to 100°C.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran or ethanol; reaction temperatures ranging from 0°C to room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: Formation of 4-(3-butylureido)-2-chlorobenzenesulfonic acid.

    Reduction: Formation of 4-(3-butylureido)-2-chlorobenzenesulfonamide.

Scientific Research Applications

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Butylureido)benzenesulfonylchloride
  • 4-(3-Butylureido)-2-methylbenzenesulfonylchloride
  • 4-(3-Butylureido)-2-fluorobenzenesulfonylchloride

Uniqueness

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both a butylureido group and a chlorobenzenesulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3S/c1-2-3-6-14-11(16)15-8-4-5-10(9(12)7-8)19(13,17)18/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCLHFMEMQGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373849
Record name 4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-78-6
Record name 4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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